molecular formula C29H26FNO5 B15023122 7-Fluoro-2-[2-(4-methoxyphenyl)ethyl]-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-Fluoro-2-[2-(4-methoxyphenyl)ethyl]-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B15023122
M. Wt: 487.5 g/mol
InChI Key: XCFVQTFANCVWPR-UHFFFAOYSA-N
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Description

7-FLUORO-2-[2-(4-METHOXYPHENYL)ETHYL]-1-(3-PROPOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound that belongs to the class of chromeno[2,3-c]pyrrole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-FLUORO-2-[2-(4-METHOXYPHENYL)ETHYL]-1-(3-PROPOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of boronic acid derivatives with halogenated aromatic compounds in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as using advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

7-FLUORO-2-[2-(4-METHOXYPHENYL)ETHYL]-1-(3-PROPOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, platinum, and other transition metals.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

7-FLUORO-2-[2-(4-METHOXYPHENYL)ETHYL]-1-(3-PROPOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-FLUORO-2-[2-(4-METHOXYPHENYL)ETHYL]-1-(3-PROPOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chromeno[2,3-c]pyrrole derivatives and related heterocyclic compounds. Examples include:

Uniqueness

7-FLUORO-2-[2-(4-METHOXYPHENYL)ETHYL]-1-(3-PROPOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. These properties may include specific binding affinities, reactivity, and biological activities that differentiate it from other similar compounds.

Properties

Molecular Formula

C29H26FNO5

Molecular Weight

487.5 g/mol

IUPAC Name

7-fluoro-2-[2-(4-methoxyphenyl)ethyl]-1-(3-propoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C29H26FNO5/c1-3-15-35-22-6-4-5-19(16-22)26-25-27(32)23-17-20(30)9-12-24(23)36-28(25)29(33)31(26)14-13-18-7-10-21(34-2)11-8-18/h4-12,16-17,26H,3,13-15H2,1-2H3

InChI Key

XCFVQTFANCVWPR-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC(=C1)C2C3=C(C(=O)N2CCC4=CC=C(C=C4)OC)OC5=C(C3=O)C=C(C=C5)F

Origin of Product

United States

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